molecular formula C43H51NO15 B12371600 [(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate

[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate

Cat. No.: B12371600
M. Wt: 821.9 g/mol
InChI Key: SHDZRELSKRRBMR-BAHOPRNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate is a useful research compound. Its molecular formula is C43H51NO15 and its molecular weight is 821.9 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetoxy and benzoyloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biology, this compound may be used as a probe to study biochemical pathways and interactions. Its multiple functional groups allow for the attachment of various labels and tags, facilitating the study of biological processes.

Medicine

In medicine, this compound has potential applications as a drug candidate or a lead compound for drug development. Its complex structure and multiple functional groups provide opportunities for the design of molecules with specific biological activities.

Industry

In industry, this compound can be used in the development of new materials and products. Its unique properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and specialty chemicals.

Comparison with Similar Compounds

Properties

Molecular Formula

C43H51NO15

Molecular Weight

821.9 g/mol

IUPAC Name

[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate

InChI

InChI=1S/C43H51NO15/c1-23-18-19-41(8,9)38(58-40(51)31-17-14-20-44-21-31)35(55-27(5)47)34(54-26(4)46)24(2)33(53-25(3)45)32-37(57-39(50)30-15-12-11-13-16-30)42(10,59-29(7)49)22-43(32,52)36(23)56-28(6)48/h11-21,23,32-38,52H,2,22H2,1,3-10H3/b19-18+/t23-,32-,33-,34-,35+,36-,37+,38+,42+,43+/m0/s1

InChI Key

SHDZRELSKRRBMR-BAHOPRNDSA-N

Isomeric SMILES

C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CN=CC=C4)(C)C

Canonical SMILES

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CN=CC=C4)(C)C

Origin of Product

United States

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